Product packaging for Methyl fusarate(Cat. No.:CAS No. 17072-92-3)

Methyl fusarate

Cat. No.: B1246095
CAS No.: 17072-92-3
M. Wt: 193.24 g/mol
InChI Key: QHFSYCQAXCWCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fungal Producers and Biological Sources

Methyl fusarate, alongside fusaric acid, is produced by a range of Fusarium species. unl.eduresearchgate.net These fungi are significant in agriculture and medicine as they can be plant pathogens and produce mycotoxins. unl.eduplos.org Among the producers are Fusarium oxysporum, Fusarium verticillioides, Fusarium fujikuroi, and Fusarium nygamai. unl.eduresearchgate.netnih.govmaxapress.com The production of these metabolites is a key characteristic of these fungal species and is influenced by various environmental factors. researchgate.net

Fusarium species that have been identified as producers of fusaric acid and its derivatives are presented in the table below.

Fusarium Species Metabolites Produced Significance
Fusarium oxysporumFusaric acid, this compoundCauses vascular wilt in numerous crops. unl.eduresearchgate.net
Fusarium verticillioidesFusaric acid, this compound, FumonisinsA major pathogen of maize. unl.edunih.gov
Fusarium fujikuroiFusaric acid, this compound, GibberellinsThe "bakanae" fungus, a pathogen of rice. nih.gov
Fusarium nygamaiFusaric acid, Fumonisins, BeauvericinCan produce high levels of fumonisins. researchgate.net

This compound frequently co-occurs with fusaric acid in Fusarium cultures. unl.eduresearchgate.net Fusaric acid is considered a phytotoxin and mycotoxin, contributing to the virulence of Fusarium species in plants. unl.eduresearchgate.net The relative amounts of fusaric acid and this compound can vary, and their interconversion may allow the fungus to modulate their biological impact. researchgate.net

Elucidation of the Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the synthesis of its precursor, fusaric acid.

The biosynthesis of fusaric acid starts from the condensation of a tetra-acetyl-CoA derived from the polyketide pathway with aspartic acid. researchgate.net This initial step is catalyzed by a polyketide synthase (PKS). researchgate.netresearchgate.net The pathway involves a series of enzymatic reactions, including condensation, reduction, and cyclization, to form the characteristic picolinic acid core of fusaric acid. researchgate.net

This compound is formed through the enzymatic methylation of the carboxylic acid group of fusaric acid. unl.eduplos.org This reaction is a key step in the biosynthetic pathway and leads to the formation of the methyl ester derivative.

The genes responsible for fusaric acid and this compound biosynthesis are organized in a gene cluster, commonly referred to as the FUB gene cluster. researchgate.netresearchgate.net

FUB1 : This gene encodes the polyketide synthase that is essential for the initial steps of fusaric acid biosynthesis. nih.govresearchgate.net Deletion of FUB1 completely abolishes the production of fusaric acid. researchgate.netnih.gov

FUB5 : This gene is predicted to encode an acetyltransferase. unl.eduplos.org It is suggested to be responsible for the final methylation step, converting fusaric acid into this compound. unl.eduplos.org

Other genes within the FUB cluster, such as FUB3 and FUB4, also play crucial roles in the synthesis of fusaric acid. nih.govresearchgate.net The entire cluster can contain up to twelve genes (FUB1 to FUB12), all contributing to the intricate process of fusaric acid and this compound production. researchgate.net

The functions of key genes in the fusaric acid and this compound biosynthetic pathway are summarized below.

Gene Predicted Function Role in Biosynthesis
FUB1Polyketide Synthase (PKS)Catalyzes the initial condensation steps in the formation of the polyketide backbone of fusaric acid. researchgate.netresearchgate.net
FUB3Aspartate KinaseInvolved in the processing of the amino acid precursor, L-aspartate. researchgate.netresearchgate.net
FUB4HydrolaseThought to release the polyketide product from the PKS. researchgate.netresearchgate.net
FUB5AcetyltransferaseBelieved to catalyze the methylation of fusaric acid to form this compound. unl.eduplos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1246095 Methyl fusarate CAS No. 17072-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-butylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-4-5-9-6-7-10(12-8-9)11(13)14-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFSYCQAXCWCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455787
Record name 2-Pyridinecarboxylic acid, 5-butyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17072-92-3
Record name 2-Pyridinecarboxylic acid, 5-butyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin and Biosynthesis of Methyl Fusarate

Elucidation of the Biosynthetic Pathway

Putative Hydrolase Activity in Methyl Fusarate to Fusaric Acid Interconversion (e.g., FUB4)

The conversion between this compound and fusaric acid is a critical aspect of its biochemistry. The gene FUB4 is predicted to encode a hydrolase, an enzyme that could potentially catalyze the transformation of this compound into the less toxic fusaric acid by removing the methyl group. researchgate.net This enzymatic activity suggests a mechanism by which the fungus can modulate the relative concentrations of these two compounds. researchgate.net While the primary role of FUB4 is thought to be in the biosynthesis of fusaric acid, its potential role in this interconversion highlights the complex metabolic network within Fusarium. unl.eduplos.orgresearchgate.net Some studies propose that FUB4 may be involved in releasing the triketide product from the polyketide synthase (PKS) FUB1. uniprot.org Deletion of the FUB4 gene in F. fujikuroi has been shown to result in a complete loss of fusaric acid production. plos.org

GenePredicted FunctionRole in Biosynthesis
FUB4 HydrolasePutatively involved in the conversion of this compound to fusaric acid. researchgate.net Essential for fusaric acid production. plos.org May release the triketide from FUB1. uniprot.org
FUB5 AcetyltransferasePredicted to be responsible for the methylation of fusaric acid to form this compound. unl.eduplos.org

Molecular and Environmental Regulation of Biosynthesis

The production of this compound and its precursor, fusaric acid, is a tightly regulated process, influenced by a combination of genetic, transcriptional, and environmental cues.

Transcriptional and Genetic Regulatory Mechanisms (e.g., FUB Gene Cluster)

The biosynthesis of fusaric acid and, by extension, this compound, is governed by the FUB gene cluster. nih.govfrontiersin.org In several Fusarium species, this cluster contains up to 12 genes, including those encoding the core biosynthetic enzymes, transcription factors, and transporters. nih.govfrontiersin.orgjabonline.in The coordinated expression of these genes is essential for the efficient production of the final metabolites. unl.edujabonline.in

Key regulatory genes within the FUB cluster include FUB10 and FUB12, which are predicted to be transcription factors that control the expression of other FUB genes. jabonline.in The gene FUB1 encodes a polyketide synthase, a key enzyme responsible for building the carbon backbone of fusaric acid. frontiersin.orgjabonline.in The organization of these genes into a cluster allows for streamlined regulation in response to various internal and external signals. unl.edujabonline.in

GenePredicted Function
FUB1 Polyketide Synthase
FUB2 Unknown
FUB3 Amino Acid Kinase
FUB4 Hydrolase
FUB5 Acetyltransferase
FUB6 NAD(P)-dependent Dehydrogenase
FUB7 Sulfhydrylase
FUB8 Non-canonical NRPS
FUB9 FMN-dependent Dehydrogenase
FUB10 Transcription Factor
FUB11 MFS Transporter
FUB12 Transcription Factor

Table based on information from multiple Fusarium species. uniprot.orgnih.govfrontiersin.orgjabonline.in

Influence of Environmental Factors on Production (e.g., Nitrogen Sources, Iron Content, Extracellular pH)

The production of fusaric acid, and consequently this compound, is significantly influenced by environmental conditions. mdpi.com Factors such as the available nitrogen source, iron content of the medium, and the extracellular pH play a crucial role in regulating the biosynthetic pathway. mdpi.comuco.es

Studies in Fusarium oxysporum have shown that poor nitrogen sources, low iron availability, and an alkaline pH are associated with increased production of fusaric acid. mdpi.com Conversely, acidic pH and sufficient iron levels tend to repress its synthesis. mdpi.com The choice of nitrogen source can also directly impact the production levels. mdpi.com This environmental sensing allows the fungus to tailor its secondary metabolism to specific ecological niches.

Environmental FactorEffect on Fusaric Acid Production
Nitrogen Source Production is affected by the type of nitrogen source available. mdpi.com
Iron Content Low iron availability increases production, while iron sufficiency represses it. mdpi.com
Extracellular pH Alkaline pH boosts production, whereas acidic pH represses it. mdpi.com

Role of Mitogen-Activated Protein Kinases (MAPKs) in Biosynthesis Regulation

Signal transduction pathways, particularly those involving mitogen-activated protein kinases (MAPKs), are key regulators of secondary metabolism in fungi. In Fusarium oxysporum f. sp. cubense, the cell wall integrity (CWI) MAPK pathway has been shown to positively regulate the production of fusaric acid. mdpi.comnih.gov

Specifically, components of the CWI MAPK cascade, such as FoSlt2, FoMkk2, and FoBck1, are involved in regulating the expression of the FUB gene cluster. nih.govresearchgate.net Mutants lacking these kinases exhibit significantly reduced production of fusaric acid. nih.govresearchgate.net This indicates that the fungus integrates signals related to cell wall stress and integrity to control the synthesis of this important secondary metabolite. mdpi.com This regulatory link underscores the connection between the fungus's interaction with its environment and its chemical arsenal (B13267). nih.gov

Chemical Synthesis and Derivatization Strategies

Laboratory-Scale Synthesis of Methyl Fusarate

The primary route for the laboratory synthesis of this compound involves the direct esterification of its parent carboxylic acid, fusaric acid. This transformation is a common and well-documented procedure in organic chemistry.

The conversion of carboxylic acids into their corresponding methyl esters is a fundamental reaction, and several methods are applicable to the synthesis of this compound from fusaric acid.

Diazotization with Diazomethane (B1218177): A frequently cited method for preparing the methyl ester of fusaric acid is through a process known as diazotization, specifically using diazomethane (CH₂N₂). researchgate.net Diazomethane is a potent methylating agent for carboxylic acids due to its high reactivity. libretexts.orglibretexts.org The reaction mechanism involves a straightforward acid-base reaction where the acidic proton of the carboxylic acid is transferred to diazomethane. libretexts.org This protonation step is followed by a nucleophilic attack (Sₙ2 reaction) by the resulting carboxylate on the protonated diazomethane, yielding the methyl ester and liberating nitrogen gas as a stable leaving group. libretexts.orglibretexts.org While highly efficient, diazomethane is also toxic and potentially explosive, necessitating its in-situ generation and careful handling in a well-ventilated environment. libretexts.orglibretexts.org

A safer alternative to diazomethane is trimethylsilyldiazomethane (B103560) (TMS-diazomethane). tcichemicals.com This reagent performs the same methylation of carboxylic acids but is generally considered easier and safer to handle in a laboratory setting. tcichemicals.com The reaction with TMS-diazomethane proceeds efficiently in a solvent mixture, such as diethyl ether and methanol (B129727), to yield the methyl ester quantitatively. tcichemicals.com

Alternative Esterification Methods: Beyond diazomethane, other standard esterification catalysts can be employed. The general esterification reaction involves the condensation of a carboxylic acid's carboxyl group with an alcohol's hydroxyl group, often facilitated by an acid catalyst. sigmaaldrich.com For producing methyl esters, methanol is the alcohol of choice, and catalysts like boron trichloride (B1173362) can be used to protonate the carboxylic acid, enhancing its reactivity toward the alcohol. sigmaaldrich.com

Another synthetic approach involves the carbonylation of halogenated hydrocarbon precursors. mdpi.com This method can build the ester functionality as part of the core molecular synthesis, representing a feasible route for scalable preparation, although it requires palladium catalysts and pressure conditions. mdpi.com

Research into more sustainable and selective synthetic methods has opened avenues for chemoenzymatic and other novel synthetic strategies.

Chemoenzymatic Synthesis: Chemoenzymatic synthesis utilizes enzymes to catalyze specific chemical transformations, often providing high selectivity under mild pH and temperature conditions. unacademy.com Genetic studies on Fusarium species, the natural producers of fusaric acid, have identified gene clusters associated with its biosynthesis. unl.edu Within this cluster, the gene FUB5 is predicted to encode an acetyltransferase. unl.edu It has been suggested that this enzyme could be responsible for the biological methylation of the carboxylic acid group of fusaric acid to produce this compound, which often co-occurs with fusaric acid in fungal cultures. unl.eduresearchgate.net Furthermore, a putative hydrolase encoded by the FUB4 gene might catalyze the reverse reaction, converting this compound back to the less toxic fusaric acid. researchgate.net This natural biosynthetic machinery represents a potential basis for developing a chemoenzymatic process for the production of this compound.

Alternative Synthetic Routes: Alternative strategies focus on constructing the core structure of the molecule from simpler, commercially available starting materials rather than modifying fusaric acid itself. mdpi.comresearchgate.net For instance, a total synthesis of fusaric acid has been developed using 6-bromonicotinaldehyde (B16785) as a starting template. mdpi.com This approach utilizes sequential reactions like Wittig and carbonylation reactions to build the substituted pyridine (B92270) ring system. mdpi.com Such a strategy could be adapted to directly synthesize this compound or its analogues, offering flexibility and avoiding the handling of the mycotoxin precursor.

Derivatization for Enhanced Analytical Performance and Structural Probing

The chemical structure of this compound can be modified, or its parent acid can be used as a derivatizing agent itself, to improve its detection in analytical instruments or to facilitate detailed structural studies.

While this compound is a derivative of fusaric acid, the parent compound, fusaric acid, has been developed as a novel derivatizing reagent to enhance the analytical detection of other molecules, specifically hydroxysteroids, in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.govacs.org In this application, fusaric acid is used to convert hydroxysteroids into their corresponding fusarate esters. nih.gov This derivatization significantly improves ionization efficiency and detection sensitivity. nih.govacs.org

The process involves treating the target steroid with fusaric acid in the presence of 2-methyl-6-nitrobenzoic anhydride, which rapidly and quantitatively forms the fusarate ester. nih.govresearchgate.net The resulting fusarate esters show a dominant protonated molecule [M+H]⁺ peak in positive ESI-mass spectra, which is ideal for sensitive detection. nih.govacs.org The effectiveness of this method was demonstrated by a marked increase in detection sensitivity compared to derivatization with picolinate (B1231196), a common alternative. nih.govresearchgate.net

Table 1: Sensitivity Enhancement of Steroids via Fusarate Derivatization Comparison of detection sensitivity in LC-selected reaction monitoring for fusarate esters versus picolinate derivatives.

Steroid Sensitivity Increase Factor
Dehydroepiandrosterone (DHEA) 17.6-fold
Pregnenolone (P5) 11.9-fold
17α-OH-pregnenolone (17-OHP5) 3.3-fold
Testosterone (T) 1.8-fold

Data sourced from Yamashita et al., 2010. nih.govacs.org

Isotopic labeling is a powerful technique used to enhance and simplify spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR). sigmaaldrich.com While specific studies on the isotopic labeling of this compound are not prominent, established strategies for labeling methyl groups can be readily applied. nih.govunl.pt

The primary goal of isotopic labeling is to introduce NMR-active nuclei, such as ¹³C, or to replace protons with deuterium (B1214612) (²H) to simplify complex spectra. sigmaaldrich.com For a molecule like this compound, this would involve synthesizing it using precursors containing the desired isotopes.

Potential Labeling Strategies:

¹³C-Labeling: To specifically label the methyl ester group, one could perform the esterification of fusaric acid using ¹³C-labeled diazomethane or TMS-¹³C-diazomethane. This would introduce a ¹³C nucleus at the methyl position, allowing for detailed ¹³C-NMR studies and heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC).

Deuterium (²H) Labeling: The methyl group could be deuterated (CD₃) by using a deuterated methylating agent. In NMR spectroscopy, replacing protons with deuterium simplifies ¹H spectra by removing signals and scalar couplings associated with that position. unl.pt This is particularly useful in large molecules but can also be applied to smaller molecules to aid in signal assignment.

Stereospecific Labeling: Advanced techniques allow for the stereospecific labeling of prochiral methyl groups, which is highly valuable for detailed structural and dynamic studies of complex biomolecules. nih.govresearchgate.netresearchgate.net While the ester methyl group of this compound is not prochiral, this principle could be applied to the butyl chain if a total synthesis route is employed, using isotopically labeled precursors to build the side chain. unl.pt

Such labeling strategies would enable advanced NMR experiments to probe the three-dimensional structure, dynamics, and interactions of this compound with other molecules in detail.

Table 2: Chemical Compounds Mentioned

Compound Name Other Name(s) Role/Context
This compound Fusaric acid methyl ester Subject of the article
Fusaric Acid 5-Butylpicolinic acid Precursor for this compound synthesis
Diazomethane - Reagent for diazotization/methylation
Trimethylsilyldiazomethane TMS-diazomethane Safer reagent for methylation
2-methyl-6-nitrobenzoic anhydride - Reagent used with fusaric acid for derivatization
Dehydroepiandrosterone DHEA Steroid derivatized with fusaric acid
Testosterone T Steroid derivatized with fusaric acid
Pregnenolone P5 Steroid derivatized with fusaric acid
17α-OH-pregnenolone 17-OHP5 Steroid derivatized with fusaric acid
Picolinic acid - Forms picolinate esters, used for comparison
6-bromonicotinaldehyde - Starting material for alternative synthesis
Boron trichloride - Catalyst for esterification
Methanol - Reagent for methyl esterification

Mechanistic Investigations of Biological Activities in Research Models

Phytotoxic Mechanisms of Action

Methyl fusarate, a naturally occurring derivative of fusaric acid, demonstrates notable phytotoxicity. researchgate.net Its mechanisms of action are rooted in its ability to disrupt essential cellular processes within plants, contributing significantly to the virulence of pathogenic Fusarium species.

The phytotoxicity of fusaric acid and its analogues, including this compound, is linked to several cellular and subcellular disruptions. researchgate.net While much of the detailed mechanistic work has focused on fusaric acid, its mode of action provides a framework for understanding the effects of its more toxic methyl ester. The toxicity of fusaric acid in plants is associated with direct membrane damage, which leads to the loss of electrolytes. researchgate.net This disruption of cell membrane integrity can cause leakage of nutrients from cells, which may then be utilized by vascular wilt pathogens. researchgate.net

Furthermore, these toxins can lead to a decrease in cellular ATP levels, inhibit metallo-enzymes, and induce oxidative stress. researchgate.net Pectins, which are crucial components of the plant cell wall, are secreted in a methyl-esterified state. mdpi.com The subsequent de-esterification by enzymes like pectin (B1162225) methylesterase (PME) is critical for cell wall stiffening. mdpi.com While not directly studied for this compound, interference with such methylation-demethylation processes is a plausible mechanism for phytotoxicity. The general symptoms induced by related toxins include reduced pigmentation in leaves, which impairs photosynthesis and contributes to wilting. researchgate.net

This compound is a secondary metabolite produced by various species of the fungus Fusarium, a genus known for causing significant plant diseases such as vascular wilt. researchgate.netunl.edu Fusarium oxysporum, for instance, is a devastating soil-borne pathogen that infects a wide range of crops, causing Fusarium wilt by colonizing and blocking the water-conducting xylem vessels. researchgate.netwikipedia.orgplos.org

The production of phytotoxins like fusaric acid and its derivatives is a key factor in the development of disease symptoms, which include wilting, chlorosis, necrosis, and stunting. researchgate.netwikipedia.org this compound, being more toxic than fusaric acid, is implicated as a significant virulence factor. researchgate.netethernet.edu.et The fungus may precisely control the relative concentrations of fusaric acid and this compound to manage its impact on the host plant. researchgate.net This biochemical interplay is managed by specific enzymes within the fusaric acid biosynthetic (FUB) gene cluster. unl.eduplos.org For example, a putative acetyltransferase encoded by the FUB5 gene may be responsible for the addition of a methyl group to fusaric acid to produce this compound. plos.orgresearchgate.net Conversely, a putative hydrolase may convert the highly toxic this compound back to the less toxic fusaric acid, potentially as a self-protection mechanism or to modulate the host-pathogen interaction. researchgate.netunl.edu

Research has consistently shown that this compound exhibits stronger phytotoxicity than its parent compound, fusaric acid. researchgate.netresearchgate.net In a bioassay using cotton cotyledonary leaves, fusaric acid methyl ester (this compound) was identified as the most phytotoxic compound among a series of tested picolinic acid analogues and fusaric acid itself. researchgate.net This finding suggests that the methyl ester form significantly enhances the compound's toxic effects on plant tissues.

The ability of Fusarium species to interconvert between fusaric acid and this compound may allow the fungus to fine-tune the level of toxicity exerted on its host. researchgate.net The production of the more potent this compound could be a strategy to accelerate the development of disease symptoms and overcome plant defenses. researchgate.netethernet.edu.et

Table 1: Comparative Phytotoxicity of Fusaric Acid and this compound
CompoundRelative PhytotoxicityKey ObservationReference
Fusaric AcidLess PhytotoxicServes as a precursor to this compound; contributes to wilt symptoms. researchgate.net
This compound (Fusaric Acid Methyl Ester)More PhytotoxicIdentified as the most phytotoxic derivative in cotton leaf bioassays. researchgate.netethernet.edu.et

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for elucidating its mechanism of action. SAR studies involve analyzing how modifications to the molecule affect its phytotoxicity.

SAR studies on fusaric acid and its analogues have highlighted key structural features necessary for phytotoxicity. researchgate.net While it was found that the carboxylic acid group is essential for the phytotoxicity of picolinic acid, the simple precursor to fusaric acid, the high activity of this compound indicates that esterification of this group profoundly increases toxicity. researchgate.net This suggests that the methyl ester moiety of this compound is a critical determinant of its enhanced biological activity.

For analogues of picolinic acid, increasing the length of the alkyl chain at the 5-position (equivalent to the butyl group in fusaric acid) from two up to five carbons was shown to increase phytotoxicity. researchgate.net This indicates that the lipophilicity and steric properties of this side chain are important for the molecule's interaction with its biological target in the plant. The pyridine (B92270) ring itself is a core structural element essential for activity.

Table 2: Structure-Activity Relationship (SAR) Insights for Fusaric Acid Analogues
Structural MoietyModificationImpact on PhytotoxicityReference
Carboxylic Acid Group (at C-2)Esterification (to Methyl Ester)Significantly Increases researchgate.net
Alkyl Chain (at C-5)Increasing Chain Length (C2 to C5)Increases researchgate.net
Pyridine RingCore StructureEssential for Activity researchgate.net

The systematic design and synthesis of modified derivatives are fundamental to SAR studies. unisi.itmdpi.comnih.gov To probe the importance of different parts of the this compound molecule, researchers synthesize analogues where specific functional groups are altered, added, or removed. nih.govchemrxiv.org For example, creating a series of esters with different alcohol groups (e.g., ethyl, propyl) in place of the methyl group could clarify the role of the ester's size and lipophilicity.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of methyl fusarate, enabling its separation from complex matrices for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Qualitative and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the qualitative and quantitative analysis of this compound and related compounds. drawellanalytical.com For qualitative analysis, HPLC separates this compound from other components in a sample based on its interaction with the stationary and mobile phases. drawellanalytical.com The retention time, the time it takes for the analyte to pass through the column, serves as a primary identifier when compared to a known standard under the same conditions. researchgate.net

In quantitative analysis, the area or height of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. researchgate.net By constructing a calibration curve using standards of known concentrations, the precise amount of this compound in an unknown sample can be determined. drawellanalytical.comscielo.br A common setup for the analysis of fusaric acid and its methyl ester involves a reversed-phase C18 column. researchgate.net The mobile phase often consists of a mixture of solvents like methanol (B129727) and water, sometimes with additives like formic acid or dipotassium (B57713) hydrogen phosphate (B84403) to control the pH and improve separation. researchgate.net Detection is frequently performed using a UV detector at a specific wavelength, such as 220 nm or 239 nm. researchgate.netresearchgate.net

A simple and rapid HPLC method has been developed for the quantitative analysis of fusaric acid and its derivatives, including this compound. This method utilizes a high-density C18 column and a mobile phase gradient of methanol, water, and a phosphate buffer. researchgate.net Another approach uses a water/acetonitrile mobile phase with formic acid, achieving good linearity and a high correlation coefficient (R² > 0.99) in a concentration range of 1–200 μg/ml. researchgate.net

Table 1: HPLC Method Parameters for Fusarate Analysis

Parameter Method 1 Method 2
Column Macherey-Nagel high density reversed phase C18 100-5 Nucleosil (250-by 4.6-mm inner diameter, 5 VLm) Not specified
Mobile Phase Methanol (A), water (B), 1% dipotassium hydrogen phosphate in water (pH 7.25) (C) 20:80 (v/v) water/acetonitrile with 0.1% formic acid
Elution Linear gradient from A:B:C (55:10:35) to A:B:C (70:10:20) over 20 min Isocratic
Flow Rate Not specified 0.05 ml/min
Detection UV (wavelength not specified) UV at 220 nm
Injection Volume Not specified 1 μl

| Run Time | >25 minutes | 8 minutes |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster and more efficient separations. scielo.br UPLC systems utilize columns with sub-2-μm particles, which, when operated at high pressures, lead to sharper peaks, better resolution, and reduced analysis times. waters.com The principles of transferring a method from HPLC to UPLC involve preserving the selectivity by using the same column chemistry but with a smaller particle size, maintaining the resolving power, and scaling the flow rate, injection volume, and gradient times appropriately. waters.com

For the analysis of fusaric acid, the parent compound of this compound, a rapid and validated UPLC method has been reported. researchgate.net This method allows for the determination of fusaric acid in various samples with a simple methanol extraction and a short run time of 8 minutes. researchgate.netresearchgate.net The separation is typically achieved on a UPLC BEH C18 column with a mobile phase consisting of methanol and ammonium (B1175870) acetate (B1210297). researchgate.net The development of a UPLC method for dimethyl fumarate (B1241708), a related compound, involved using a Waters Acquity BEH-C8 column with an isocratic mobile phase of water, acetonitrile, and phosphoric acid. researchgate.net This highlights the adaptability of UPLC for analyzing similar small molecules.

The transfer from HPLC to UPLC can significantly reduce solvent consumption and analysis time, making it a more economical and environmentally friendly approach for routine analysis. waters.com

Table 2: Example UPLC Method Parameters

Parameter Value
Column UPLC BEH C18 1.7 µm (2.1 × 100.0 mm)
Pre-column UPLC pre-column BEH 1.7 µm (2.1 × 5.0 mm)
Mobile Phase Methanol and ammonium acetate (8.1818 mM) (75.7: 24.3 v/v)
Flow Rate 0.048 mL min⁻¹
Injection Volume 10 µL
Column Temperature 25 °C
Detection PDA at 239 nm

| Run Time | 9.5 min |

Spectrometric Characterization and Quantification

Spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-ESI-MS/MS) for Identification and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of molecules. thermofisher.com When coupled with liquid chromatography (LC), particularly with an electrospray ionization (ESI) source, it becomes a highly sensitive and specific method for analyzing compounds in complex mixtures. nih.gov LC-ESI-MS/MS, or tandem mass spectrometry, further enhances specificity by subjecting selected ions to fragmentation and analyzing the resulting fragment ions, which provides structural information and increases confidence in compound identification. univie.ac.at

For trace analysis, techniques like LC-MS/MS are invaluable due to their high sensitivity, often reaching parts-per-billion (ppb) levels. wcoomd.orglibretexts.org In the context of fusaric acid and its derivatives, LC-ESI-MS/MS has been utilized for highly sensitive quantification. nih.govacs.org Derivatization with a reagent like fusaric acid itself has been shown to significantly enhance the ESI response for certain molecules. nih.govacs.org For instance, the positive ESI-mass spectra of fusarate esters are dominated by the protonated molecule [M+H]⁺, which serves as a prominent base peak for detection. nih.govacs.org

The development of LC-MS/MS methods for related compounds like dimethyl fumarate has demonstrated the need for strategies to handle instability and improve ionization efficiency. rsc.org This often involves derivatization or the use of trapping reagents. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural elucidation of organic molecules like this compound. mdpi.com NMR provides information about the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. nailib.com The chemical shift (δ), reported in parts per million (ppm), indicates the type of chemical environment for each nucleus. nailib.com

For this compound, ¹H NMR would reveal signals corresponding to the protons of the methyl ester group, the pyridine (B92270) ring, and the aliphatic side chain. The integration of these signals provides the ratio of protons in each unique environment. nailib.com Similarly, ¹³C NMR spectroscopy identifies all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons in the side chain. chemguide.co.uk The chemical shifts in ¹³C NMR are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift (higher ppm value). chemguide.co.uk

By analyzing the chemical shifts, coupling patterns (in ¹H NMR), and the number of signals in both ¹H and ¹³C NMR spectra, the complete chemical structure of this compound can be confirmed. nih.govnih.gov

Table 3: General Expected NMR Data for this compound Structure

Nucleus Structural Moiety Expected Chemical Shift Range (ppm) Notes
¹H -OCH₃ (Methyl ester) 3.5 - 4.0 Singlet
¹H Pyridine ring protons 7.0 - 8.5 Complex splitting pattern
¹H Aliphatic chain protons 1.5 - 3.0 Various multiplets
¹³C C=O (Ester carbonyl) 160 - 175
¹³C Pyridine ring carbons 120 - 150
¹³C -OCH₃ (Methyl ester) 50 - 60

| ¹³C | Aliphatic chain carbons | 20 - 40 | |

Application of Hyperpolarized 13C Magnetic Resonance in Metabolic Studies

Hyperpolarized ¹³C magnetic resonance is an advanced technique that dramatically increases the signal-to-noise ratio in ¹³C NMR and MRI studies, enabling real-time metabolic imaging. nih.gov This method involves a process called dynamic nuclear polarization (DNP) to increase the polarization of ¹³C-labeled substrates far beyond thermal equilibrium levels. nih.gov

While direct studies on hyperpolarized this compound are not prominent, research on related metabolites like fumarate demonstrates the potential of this technology. soton.ac.uk Hyperpolarized [1-¹³C]fumarate is used as a biomarker to image cell necrosis, as it is converted to [1-¹³C]malate by the enzyme fumarase, a process that can be monitored in vivo. whiterose.ac.uknih.gov The conversion of hyperpolarized substrates can be observed spectroscopically, allowing for the study of metabolic pathways in real-time. soton.ac.uk

The principles applied to fumarate could potentially be extended to study the metabolism of this compound if a suitable ¹³C-labeled version were available. The long T1 relaxation time of certain ¹³C nuclei, like the carboxylate carbon in pyruvate, is a key factor for the success of these experiments. nih.gov This technology offers a powerful, non-invasive tool to investigate the biochemical fate of molecules like this compound in biological systems. utdallas.edu

Table 4: Compounds Mentioned in the Article

Compound Name
This compound
Fusaric acid
Acetonitrile
Formic acid
Methanol
Dipotassium hydrogen phosphate
Ammonium acetate
Phosphoric acid
Dimethyl fumarate
Fumarate
Malate

Optimized Sample Preparation and Extraction Protocols for Complex Biological Matrices

The accurate quantification and characterization of this compound from complex biological matrices, such as fungal cultures, plant tissues, and food products, is critically dependent on the efficacy of the sample preparation and extraction protocols. These initial steps are designed to isolate the target analyte from a multitude of interfering compounds, including lipids, proteins, and other secondary metabolites, which could otherwise compromise the sensitivity and accuracy of subsequent analytical detection. The development of optimized protocols involves careful consideration of the sample type, the physicochemical properties of this compound, and the requirements of the downstream analytical platform.

A primary challenge in analyzing compounds within intricate sample matrices is the potential for interference from other naturally present substances. d-nb.info For fungal metabolites, the extraction process often begins with harvesting the fungal culture, which may be grown on either solid or liquid media. ukm.mynih.gov Techniques such as dicing the culture and placing it in microfuge tubes with an extraction buffer are common for solid cultures. researchgate.net For liquid cultures, initial centrifugation is typically used to separate the mycelia from the culture broth. ukm.my The resulting biomass or filtrate can then be subjected to extraction.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a foundational technique for isolating mycotoxins from aqueous solutions or crude extracts. The choice of solvent is paramount and is based on the polarity of the target analyte. For fusaric acid and its derivatives, including this compound, various solvent systems have been explored. A common approach involves adjusting the pH of the sample before extraction. researchgate.net

For instance, in the analysis of fusaric acid in Fusarium strains, a straightforward extraction with methanol has been shown to be effective, creating a crude sample suitable for analysis with minimal preparation time. researchgate.netresearchgate.net In other protocols, particularly for complex food matrices, a salting-out-assisted liquid-liquid extraction (SALLE) has been successfully applied for the determination of Fusarium toxins. ugr.es This method enhances the transfer of analytes from the aqueous sample phase to an immiscible organic solvent (like acetonitrile) by increasing the ionic strength of the aqueous layer. ugr.es

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for sample clean-up and concentration following an initial liquid extraction. d-nb.infolcms.cz It operates on the principles of chromatography, utilizing a solid stationary phase (sorbent) to separate components of a liquid mixture. lcms.cz For moderately polar compounds like this compound, reversed-phase SPE is often employed. sigmaaldrich.com

The general SPE procedure involves four key steps:

Conditioning: The sorbent bed is wetted with a solvent like methanol, followed by an equilibration step with water or a buffer to prepare the phase for consistent interaction with the analyte. sigmaaldrich.com

Loading: The crude sample extract is passed through the cartridge at a slow, controlled flow rate to allow for the retention of the analyte on the sorbent via hydrophobic interactions. sigmaaldrich.com

Washing: The cartridge is rinsed with a weak solvent (e.g., a low percentage of methanol in water) to remove co-extracted, weakly bound interfering compounds without prematurely eluting the target analyte. sigmaaldrich.com

Elution: A strong, non-polar solvent (e.g., acetonitrile, methanol, or dichloromethane) is used to disrupt the hydrophobic interactions and release the retained analyte from the sorbent for collection. sigmaaldrich.com

Research on fungal metabolite extraction highlights the importance of optimizing each step. For example, studies on Scytalidium parasiticum compared different extraction solvents and found that 60% cold methanol supplemented with 1% formic acid yielded the highest number of detectable metabolite peaks when analyzed with LC-MS. ukm.my The inclusion of formic acid helps to acidify the medium, which can improve the extraction efficiency of acidic compounds. ukm.my

The following data tables summarize typical conditions and protocols used in the extraction of fungal metabolites, which are applicable to this compound.

Interactive Data Tables

Table 1: Comparison of Extraction Solvents for Fungal Metabolites from Liquid-State Cultivation

This table is based on research optimizing metabolite extraction from fungal cultures, demonstrating the impact of solvent choice on analytical outcomes. ukm.my

Extraction ProtocolSolvent SystemHomogenization MethodRelative Peak CountChromatogram Quality
Protocol 160% Methanol + 1% Formic AcidVortexingLow (<15)N/A
Protocol 2 60% Methanol + 1% Formic Acid Ultrasonication + Grinding High (24) Good, distinct basement
Protocol 3100% AcetonitrileVortexingLow (<15)N/A
Protocol 4100% WaterUltrasonication + GrindingModerate (22)Inferior to Protocol 2

Table 2: Generalized Reversed-Phase SPE Protocol for Mycotoxin Clean-up

This table outlines a standard protocol for purifying crude extracts containing mycotoxins using a C18 SPE cartridge.

StepProcedureSolvent/SolutionPurpose
1. ConditioningPass solvent through the cartridge.1-2 tube volumes of Methanol or Acetonitrile.Wets the stationary phase. sigmaaldrich.com
2. EquilibrationPass solution through the cartridge.1-2 tube volumes of reagent water.Prepares sorbent for sample matrix. sigmaaldrich.com
3. Sample LoadingApply the sample extract slowly.Sample diluted in aqueous solution.Adsorbs analyte onto the sorbent. sigmaaldrich.com
4. WashingRinse the cartridge.5-20% Methanol in water.Removes polar interferences. sigmaaldrich.com
5. ElutionCollect the purified analyte.100% Methanol, Acetonitrile, or Dichloromethane.Releases analyte from the sorbent. sigmaaldrich.com

Automation of these extraction procedures using platforms like the GERSTEL MultiPurpose Sampler can significantly enhance efficiency, reproducibility, and throughput while minimizing the risk of human error. gerstelus.comchromatographyonline.com By automating LLE or SPE, laboratories can handle larger sample volumes and achieve more consistent results, which is particularly crucial in high-throughput research applications. gerstelus.com

Ecological and Environmental Research Contexts

Role in Fungal-Plant Interactions and Host-Pathogen Dynamics

Methyl fusarate, a methylated derivative of the mycotoxin fusaric acid, is a secondary metabolite produced by various species of the fungus Fusarium. Research has identified it as a significant phytotoxin, often exhibiting greater toxicity to plants than its precursor, fusaric acid. nih.gov This heightened phytotoxicity suggests a crucial role for this compound in the complex interactions between Fusarium fungi and their host plants.

In the context of host-pathogen dynamics, the production of phytotoxins like this compound is a key component of fungal virulence. mdpi.comnih.gov These compounds can induce a range of detrimental effects on plant tissues, including chlorosis, necrosis, wilting, and inhibition of growth, which facilitates fungal colonization and disease development. nih.gov For instance, fusaric acid and its derivatives are implicated in the severity of Fusarium wilt, a vascular disease affecting numerous crops such as cotton, banana, and tomato. nih.govmdpi.com The pathogen invades the xylem, disrupting water transport and causing the characteristic wilting symptoms, a process accelerated by the presence of these toxins. nih.gov

A notable aspect of the Fusarium-plant interaction is the biochemical interplay between fusaric acid and this compound. The fungus possesses the enzymatic machinery to interconvert these two compounds. It is hypothesized that Fusarium can methylate fusaric acid to the more toxic this compound to enhance its pathogenic impact. mdpi.com Conversely, the fungus may also hydrolyze this compound back to the less toxic fusaric acid. mdpi.com This ability to modulate the relative concentrations of these two toxins could be a sophisticated strategy for the pathogen to manage its impact on the host, potentially preventing a too-rapid host death that would limit the fungus's own life cycle. nih.govmdpi.com

The phytotoxic effects of this compound and related compounds have been documented across various plant species. Research comparing the toxicity of fusaric acid and its analogs has consistently shown that the methyl ester form is highly potent. nih.govnih.gov

Table 1: Comparative Phytotoxicity of Fusaric Acid and its Derivatives

Compound Observed Effect Plant Species Reference
This compound More phytotoxic than fusaric acid Cotton nih.gov
This compound Often occurs with fusaric acid in cultures Fusarium cultures mdpi.com
Fusaric acid derivatives Significant phytotoxicity Barley researchgate.net
9,10-dehydrofusaric acid Reported to have higher phytotoxic effect than fusaric acid General nih.gov

Influence on Microbial Community Structures and Inter-species Competition

While direct research on the specific influence of this compound on microbial community structures is limited, the known antimicrobial properties of its parent compound, fusaric acid, provide significant insights. Fusaric acid exhibits broad-spectrum antibiotic activity, inhibiting the growth of various bacteria and even other fungi, including the Fusarium species that produce it. researchgate.net This suggests that this compound, as a closely related derivative, likely plays a role in mediating inter-species competition within the complex microbial ecosystem of the soil and rhizosphere.

The production of such antimicrobial compounds is a key strategy in chemical warfare between microorganisms, allowing a fungus like Fusarium to suppress competing microbes and secure its ecological niche. By inhibiting the growth of other soil-borne bacteria and fungi, Fusarium can reduce competition for nutrients and space, thereby enhancing its own survival and proliferation. Fusaric acid derivatives have demonstrated antibacterial activity against various strains, including Staphylococcus haemolyticus, by disrupting biofilm formation. nih.gov

The ability of Fusarium to interconvert fusaric acid and the more potent this compound may also be a factor in its competitive interactions. The fungus could potentially regulate the production of these compounds in response to the presence of specific microbial competitors, tailoring its chemical arsenal (B13267) to the surrounding community. nih.govmdpi.com For example, the production of the more potent this compound might be upregulated in the presence of a particularly resilient competitor. This dynamic regulation highlights the potential for this compound to be a significant factor in shaping the structure and function of soil microbial communities, favoring the dominance of the producing Fusarium species.

Bioremediation Potential or Environmental Fate in Research Settings

Research into the environmental fate of this compound has focused on its persistence and degradation in soil, particularly given its potential as a natural herbicide. A laboratory study investigated the degradation of the methyl ester of fusaric acid (referred to as ME) in three different soil types under various temperature and moisture conditions. nih.gov The study aimed to determine if a single application could protect crops like sorghum and corn from the parasitic weed Striga hermonthica. nih.gov

The findings indicated that the persistence of this compound in most soil conditions is sufficient to offer protection for at least the first week of crop growth. nih.gov However, degradation speed was influenced by soil type and temperature. For example, in a humic soil at 30°C, the half-life was only 6 days, suggesting that multiple applications might be necessary under such conditions. nih.gov This indicates that the environmental persistence of this compound is variable and dependent on specific environmental factors.

The study also identified a degradation product of this compound as butylpyridine (BP) through gas chromatography/mass spectrometry. nih.gov In the initial 7 days of the experiment, the combined amount of this compound and butylpyridine accounted for nearly 100% of the initial compound applied, suggesting that butylpyridine may be the primary initial transformation product in the soil. nih.gov The degradation process appears to involve both biological and chemical pathways, as is common for many soil-applied organic compounds. semanticscholar.org The mechanism likely involves the alkylation of soil organic matter, a process observed with other similar compounds where the fumigant reacts with nucleophilic sites in the organic matter. usda.gov

Table 2: Degradation Half-Life of this compound in Soil

Soil Type Temperature (°C) Moisture Half-Life (days) Reference
Humic Soil 30 Not specified 6 nih.gov

Future Research Directions and Methodological Advancements

Application of Omics Technologies (e.g., Metabolomics, Genomics, Transcriptomics) for Holistic Understanding

A holistic understanding of methyl fusarate necessitates the integration of various "omics" technologies. These high-throughput methods provide a comprehensive view of the molecular processes governing its production and function.

Genomics: The foundation for understanding this compound biosynthesis lies within the genome of the producing fungus, typically a Fusarium species. Whole-genome sequencing allows for the identification of the biosynthetic gene cluster (BGC) responsible for producing the fusarate scaffold. omu.edu.tr Comparative genomics across different Fusarium strains can reveal variations in these clusters, potentially explaining differences in metabolite profiles and yields. Genome mining, a process of scanning genomes for BGCs, can further uncover novel fusarate-like compounds. omu.edu.tr

Transcriptomics: This technology focuses on the complete set of RNA transcripts (the transcriptome) under specific conditions. By comparing the transcriptomes of high- versus low-producing strains or cultures grown under different environmental conditions, researchers can identify which genes within the BGC are actively being expressed. nih.govresearchgate.net RNA-seq is a powerful tool for this purpose, providing insights into the regulatory networks that control the expression of this compound biosynthetic genes. nih.govresearchgate.net This information is crucial for understanding how its production is initiated and controlled at the genetic level.

Metabolomics: As the technology most directly related to the organism's phenotype, metabolomics involves the comprehensive analysis of all metabolites within a biological sample. nih.gov For this compound research, metabolomics can be used to quantify its production levels accurately and to identify other related compounds in the metabolic pathway. nih.gov When combined with transcriptomics, it can link gene expression levels directly to metabolite production, offering a clearer picture of the biosynthetic pathway and its regulation. nih.govmetwarebio.comnih.gov This integrated multi-omics approach is essential for a complete understanding of the biological processes involved. metwarebio.comnih.gov

Table 1: Application of Omics Technologies in this compound Research

Omics Technology Application Expected Insights
Genomics Identification and annotation of the this compound biosynthetic gene cluster (BGC). Elucidation of the core enzymes and accessory proteins involved in biosynthesis.
Comparative genomics between different producing strains. Understanding of genetic variations affecting production levels and metabolite diversity.
Transcriptomics Differential gene expression analysis under various culture conditions. Identification of key regulatory genes and environmental triggers for production.
Correlation of gene expression profiles with metabolite production. Pinpointing the specific genes directly responsible for different steps in the biosynthetic pathway.
Metabolomics Quantitative analysis of this compound and related pathway intermediates. Accurate measurement of production yields and identification of potential bottlenecks.
Metabolic fingerprinting to discover novel fusarate derivatives. Discovery of new compounds with potentially unique biological activities.
Multi-Omics Integration of genomic, transcriptomic, and metabolomic datasets. A comprehensive model of this compound biosynthesis, regulation, and physiological role. metwarebio.comnih.gov

Development of Advanced Genetic Tools for Biosynthetic Pathway Engineering

Recent advancements in genetic engineering, particularly the development of CRISPR/Cas9 systems, have revolutionized the ability to manipulate fungal genomes with high precision. nih.gov These tools are instrumental for the targeted engineering of the this compound biosynthetic pathway.

The CRISPR/Cas9 system allows for precise gene editing, including gene knockouts, insertions, and replacements within the Fusarium genome. isaaa.org This technology has been successfully adapted for use in various filamentous fungi, including Fusarium species like F. oxysporum and F. fujikuroi. isaaa.orgaiche.orgapsnet.org

Key applications for engineering the this compound pathway include:

Knockout of Competing Pathways: Deleting genes involved in competitive metabolic pathways can redirect cellular resources towards the production of this compound.

Generation of Novel Derivatives: Site-directed mutagenesis of the enzymes within the BGC, such as the polyketide synthase, can lead to the creation of novel fusarate analogues with potentially enhanced or different biological activities.

The development of efficient transformation protocols, such as Agrobacterium-mediated transformation (AMT) and protoplast-polyethylene glycol (PEG)-mediated transformation, is crucial for delivering the CRISPR/Cas9 machinery into fungal cells. nih.govnih.gov

Table 2: Genetic Engineering Strategies for the this compound Pathway

Genetic Tool Strategy Objective Potential Outcome
CRISPR/Cas9 Gene Knockout Delete genes in competing biosynthetic pathways. Increased precursor supply and higher yield of this compound.
Promoter Replacement Insert a strong promoter upstream of a key biosynthetic gene. Overexpression of the target gene and enhanced production.
Site-Directed Mutagenesis Introduce specific mutations into the coding sequence of a biosynthetic enzyme. Generation of novel this compound derivatives with altered properties.
RNA interference (RNAi) Gene Silencing Reduce the expression of regulatory genes that inhibit the pathway. Activation of a silent or weakly expressed BGC.

Integration of Computational Chemistry and Machine Learning in Structure-Activity Prediction

The integration of computational chemistry and machine learning offers a powerful in silico approach to predict the biological activities of this compound and its derivatives, thereby accelerating the discovery of potential applications. digitellinc.com This approach relies on Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov

QSAR models use statistical and machine learning methods to correlate the chemical structures of compounds with their biological activities. nih.govnih.gov For this compound, this would involve:

Data Collection: Assembling a dataset of fusarate-like molecules with known biological activities.

Descriptor Calculation: Converting the 2D or 3D structures of these molecules into a set of numerical descriptors that capture their physicochemical properties.

Model Building: Using machine learning algorithms—such as random forests, support vector machines, or deep neural networks—to build a predictive model. nih.govresearchgate.netmdpi.com

Prediction: Using the trained model to predict the activity of novel or hypothetical this compound derivatives.

A significant challenge in applying these methods to fungal metabolites is the relatively small size of available datasets, which can limit the accuracy of the predictive models. asm.orgnih.govnih.govbiorxiv.org Current models trained on fungal BGCs have shown balanced accuracies in the range of 51-68%. nih.govnih.govbiorxiv.org Despite these limitations, machine learning holds promise for prioritizing which novel fusarate derivatives to synthesize and test, saving considerable time and resources. biorxiv.org By predicting potential activities, from antimicrobial to cytotoxic, these computational approaches can guide future experimental research. asm.orgnih.gov

Table 3: Machine Learning in this compound Research

Machine Learning Approach Application Function
Supervised Learning QSAR Modeling Predicts biological activity (e.g., antifungal, antibacterial) based on molecular structure. nih.govnih.gov
Target Prediction Identifies potential protein targets for this compound based on its chemical features.
Unsupervised Learning Chemical Space Analysis Groups similar fusarate derivatives to identify key structural motifs related to activity.
Anomaly Detection Identifies novel fusarate structures with unusual features that may confer unique bioactivities.
Deep Learning Generative Models Designs novel fusarate-like molecules with desired predicted activities.
Image-based Screening Predicts activity based on cellular imaging data after treatment with this compound.

Q & A

Q. What are the established protocols for synthesizing methyl fusarate, and how can its purity be validated in academic settings?

To synthesize this compound, researchers typically employ esterification reactions between fusaric acid and methanol under acidic catalysis. Key steps include refluxing at controlled temperatures (e.g., 60–80°C) and monitoring reaction progress via thin-layer chromatography (TLC). For purity validation:

  • Chromatographic methods : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .
  • Spectroscopic characterization : Confirm structure via 1^1H/13^{13}C NMR (e.g., methyl ester proton signals at δ 3.6–3.8 ppm) and FTIR (C=O stretch at ~1720 cm1^{-1}) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 172) .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and use multiple reaction monitoring (MRM) for selectivity .
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference .
  • Validation parameters : Include linearity (R2^2 > 0.99), recovery rates (80–120%), and limit of detection (LOD < 1 ng/mL) per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental conditions or biological models. Mitigation strategies:

  • Meta-analysis : Systematically compare datasets using tools like RevMan (Cochrane Collaboration) to identify confounding variables (e.g., cell line differences, solvent effects) .
  • Dose-response standardization : Use EC50_{50}/IC50_{50} values normalized to control groups and report statistical power (e.g., p < 0.05 with 95% confidence intervals) .
  • Replication studies : Validate findings in independent labs with blinded protocols to minimize bias .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in metabolic pathways?

  • Isotopic labeling : Incorporate 13^{13}C-labeled this compound to trace metabolic incorporation via GC-MS .
  • Knockout models : Use CRISPR/Cas9-edited cell lines to silence putative target enzymes (e.g., acetyl-CoA carboxylase) and assess metabolic flux changes .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map pathway interactions .

Q. How should researchers address discrepancies in this compound’s stability profiles under varying storage conditions?

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Degradant identification : Use high-resolution MS/MS to characterize byproducts (e.g., hydrolyzed fusaric acid) .
  • Statistical modeling : Apply Arrhenius kinetics to predict shelf-life under standard conditions (25°C) .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound-related experiments?

  • Detailed protocols : Document reagent sources (e.g., Sigma-Aldrich Lot#), equipment calibration data, and software versions (e.g., GraphPad Prism 9.0) .
  • Negative controls : Include solvent-only and heat-inactivated enzyme controls to rule out artifacts .
  • Data transparency : Deposit raw datasets in repositories like Zenodo with DOIs for peer validation .

Q. How can systematic reviews be structured to synthesize this compound’s environmental impact data?

  • PICO framework : Define Population (e.g., soil microbes), Intervention (this compound exposure), Comparator (untreated controls), and Outcomes (biodegradation rates) .
  • Risk of bias assessment : Use ROBINS-I tool to evaluate non-randomized studies for confounding factors .
  • Data visualization : Generate forest plots to display effect sizes and heterogeneity (I2^2 statistic) .

Literature Review and Data Sourcing

Q. What databases and filters are critical for retrieving high-quality studies on this compound?

  • Primary sources : PubMed, SciFinder, and Web of Science with filters for "peer-reviewed" and "2000–2025" .

    不可错过!高效查找文献综述技巧!
    01:55
  • Keyword optimization : Use Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)") .

  • Grey literature : Include dissertations and conference proceedings via ProQuest for unpublished data .

Q. Tables for Quick Reference

Parameter Recommended Method Reference
Purity validationHPLC with UV detection
Bioactivity quantificationLC-MS/MS with MRM
Stability assessmentAccelerated degradation studies
Mechanistic studiesIsotopic labeling + GC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.